Pyridine-3,5-dicarboxylic acid, 1,4-dihydro-1,2,6-trimethyl-4-(2-thienyl)-, diethyl ester
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Overview
Description
3,5-DIETHYL 1,2,6-TRIMETHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a synthetic organic compound that belongs to the dihydropyridine class. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DIETHYL 1,2,6-TRIMETHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3,5-DIETHYL 1,2,6-TRIMETHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while substitution reactions can introduce various functional groups into the thiophene ring.
Scientific Research Applications
3,5-DIETHYL 1,2,6-TRIMETHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as calcium channel blockers.
Industry: Used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-DIETHYL 1,2,6-TRIMETHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets. For example, as a calcium channel blocker, it may inhibit the influx of calcium ions into cells, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine calcium channel blocker.
Amlodipine: Another dihydropyridine used in the treatment of hypertension.
Nicardipine: Used for its vasodilatory properties.
Uniqueness
3,5-DIETHYL 1,2,6-TRIMETHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other dihydropyridines
Properties
Molecular Formula |
C18H23NO4S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
diethyl 1,2,6-trimethyl-4-thiophen-2-yl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H23NO4S/c1-6-22-17(20)14-11(3)19(5)12(4)15(18(21)23-7-2)16(14)13-9-8-10-24-13/h8-10,16H,6-7H2,1-5H3 |
InChI Key |
MYZDWZYSABNHOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C(C1C2=CC=CS2)C(=O)OCC)C)C)C |
Origin of Product |
United States |
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